5-Amino-6-nitroquinoline

Catalog No.
S663511
CAS No.
35975-00-9
M.F
C9H7N3O2
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-nitroquinoline

CAS Number

35975-00-9

Product Name

5-Amino-6-nitroquinoline

IUPAC Name

6-nitroquinolin-5-amine

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

Synonyms

6-Nitro-5-quinolinamine;

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

Several studies have reported the synthesis and characterization of 5-amino-6-nitroquinoline using different techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure and purity of the synthesized compound [, ].

Electrochemical Properties

The electrochemical properties of 5-amino-6-nitroquinoline have been investigated using various techniques like differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry. These studies revealed that the compound undergoes a two-electron reduction process at a carbon paste electrode []. This information is valuable for understanding the redox behavior of the molecule, which can be helpful in various applications, such as the design of new electroactive materials.

5-Amino-6-nitroquinoline is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.1708 g/mol. Its IUPAC name is 5-quinolinamine, 6-nitro- and it is also known as 6-nitroquinolin-5-ylamine. This compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an amino group and a nitro group attached to specific positions on the ring .

Currently, there is no documented information regarding a specific mechanism of action for 5-ANQ.

  • As with any new compound, proper safety precautions should be followed when handling 5-ANQ.
  • The presence of the nitro group suggests potential explosive hazards. Specific data on its flammability or reactivity is not available and requires further investigation [].
Typical of nitro and amino compounds. Notably, it can undergo:

  • Nitration: The presence of an amino group can direct electrophilic substitution, allowing for further nitration at various positions on the quinoline ring.
  • Reduction: The nitro group can be reduced to an amino group, enhancing its reactivity in forming more complex structures.
  • Condensation reactions: It can react with aldehydes or ketones to form imines, which are useful intermediates in organic synthesis .

Research has indicated that 5-amino-6-nitroquinoline exhibits biological activity, particularly as an antibacterial agent. Its derivatives have shown potential in inhibiting certain bacterial strains, making it a candidate for further pharmaceutical development. Additionally, some studies suggest that it may have antitumor properties due to its ability to interact with cellular mechanisms .

Several methods exist for synthesizing 5-amino-6-nitroquinoline:

  • Nitration of Quinoline: Starting from quinoline, nitration can be performed using nitric acid to introduce the nitro group at the 6-position.
  • Amination: The introduction of the amino group can be achieved through direct amination processes involving suitable amine sources.
  • Multi-step synthesis: More complex synthetic routes may involve multiple steps, including protecting groups and subsequent deprotection to yield the final product .

5-Amino-6-nitroquinoline finds applications in various fields:

  • Pharmaceuticals: Its antibacterial and potential antitumor activities make it a subject of interest in drug development.
  • Chemical Research: Used as an intermediate in synthesizing other heterocyclic compounds.
  • Analytical Chemistry: Employed in electrochemical studies due to its redox properties .

Studies have explored the interactions of 5-amino-6-nitroquinoline with various biological molecules. For instance:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action as a drug.
  • Electrochemical Behavior: Research has shown that the compound can be analyzed using carbon paste electrodes, revealing its potential as an electroactive species in analytical applications .

Similar Compounds

Several compounds share structural similarities with 5-amino-6-nitroquinoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-NitroquinolineNitro-substituted quinolineLacks amino group
5-AminoquinolineAmino-substituted quinolineLacks nitro group
7-NitroquinolineNitro-substituted quinolineDifferent position of nitro substitution
8-Amino-6-nitroquinolineAmino and nitro substitutionDifferent amino position

These compounds are unique in their functional groups and positions on the quinoline ring, which influence their chemical behavior and biological activity .

XLogP3

1.9

LogP

1.61 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35975-00-9

Wikipedia

5-Amino-6-nitroquinoline

Dates

Modify: 2023-08-15

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